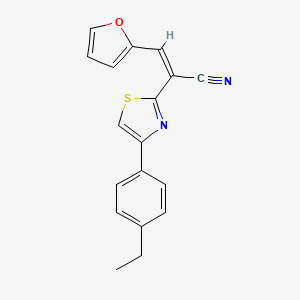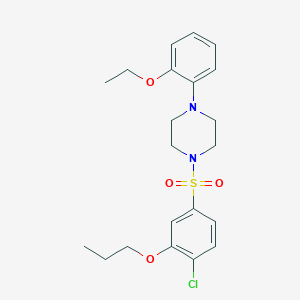
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, commonly known as CP-122,288, is a potent and selective serotonin 1B (5-HT1B) receptor agonist. The compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
Wirkmechanismus
CP-122,288 exerts its effects by binding to and activating the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor, which is primarily located in the central nervous system. The activation of this receptor leads to the inhibition of neurotransmitter release, resulting in changes in mood, anxiety, and addiction. The exact mechanism of action of CP-122,288 is still under investigation, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
CP-122,288 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of cellular apoptosis. Studies have also demonstrated that the compound can alter the activity of various ion channels and receptors, leading to changes in neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-122,288 for lab experiments is its high potency and selectivity for the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor. This allows researchers to study the effects of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor activation in a highly specific manner, without the confounding effects of other neurotransmitter systems. However, one of the limitations of CP-122,288 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Zukünftige Richtungen
There are several potential future directions for research on CP-122,288. One area of interest is the development of more potent and selective 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor agonists, which could be used to further elucidate the role of this receptor in various neurological and psychiatric disorders. Another area of interest is the investigation of the potential therapeutic applications of CP-122,288, particularly in the treatment of depression, anxiety, and addiction. Finally, further research is needed to fully understand the mechanisms of action of CP-122,288 and other 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor agonists, and to identify potential side effects and safety concerns.
Synthesemethoden
The synthesis of CP-122,288 involves several steps, including the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with 2-ethoxyaniline to form 4-(2-ethoxyphenylsulfonyl)-3-propoxyaniline. This intermediate is then reacted with piperazine to form CP-122,288. The synthesis process has been well-documented in the scientific literature, and various modifications have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CP-122,288 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. The compound has been shown to be a potent and selective agonist of the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor, which is involved in the regulation of mood, anxiety, and addiction. Studies have demonstrated that CP-122,288 can modulate the activity of the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor in a dose-dependent manner, leading to changes in behavior and neurotransmitter release.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-3-15-28-21-16-17(9-10-18(21)22)29(25,26)24-13-11-23(12-14-24)19-7-5-6-8-20(19)27-4-2/h5-10,16H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHZMLVXIMLLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
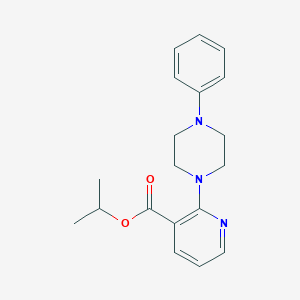
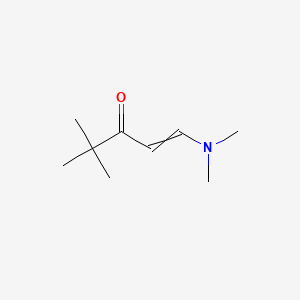

![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)
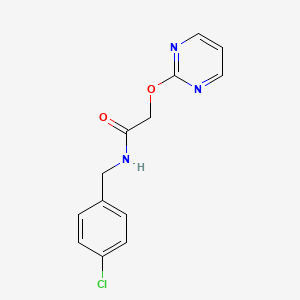
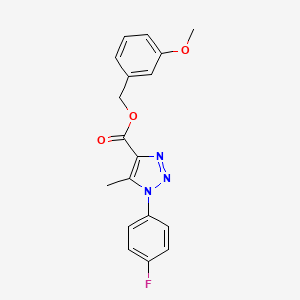
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)
![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)

![4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2807310.png)

